molecular formula C10H8F2O5 B2612749 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid CAS No. 869529-90-8

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid

Cat. No.: B2612749
CAS No.: 869529-90-8
M. Wt: 246.166
InChI Key: BCPUISOSSZUEKT-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative featuring a difluoromethoxy group at position 3 and a methoxycarbonyl group (ester) at position 5. This compound combines electron-withdrawing fluorine atoms and a hydrolytically labile ester group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(difluoromethoxy)-5-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O5/c1-16-9(15)6-2-5(8(13)14)3-7(4-6)17-10(11)12/h2-4,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPUISOSSZUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid typically involves the introduction of the difluoromethoxy group and the methoxycarbonyl group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethyl ether and a methoxycarbonylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The pathways involved can include modulation of signaling pathways, alteration of gene expression, and inhibition of protein-protein interactions .

Comparison with Similar Compounds

Substituent-Based Comparison

Position 3 Modifications
Compound Name Substituent (Position 3) Key Properties/Applications Molecular Weight (g/mol) Reference
3-Chloro-5-(difluoromethoxy)benzoic acid Chloro Higher reactivity in nucleophilic substitution; used in quinolone synthesis ~220.56
3-(Benzyloxy)-5-(methoxycarbonyl)benzoic acid Benzyloxy Bulky group enhances steric hindrance; potential prodrug applications 286.28
2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid Difluoromethoxy Enhanced metabolic stability; modulates P2Y2 receptor activity ~272.1
Position 5 Modifications
Compound Name Substituent (Position 5) Key Properties/Applications Molecular Weight (g/mol) Reference
3-(Methoxycarbonyl)-5-(N-Methylmethylsulfonamido)benzoic acid N-Methylsulfonamido Increased polarity; potential enzyme inhibition (e.g., HDAC8) 287.29
3-Fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid Boronic acid Cross-coupling reagent for Suzuki reactions 254.06
3,4-Dihydroxy-5-methoxybenzoic acid Hydroxy Antioxidant activity; isolated from plant extracts 184.15

Industrial and Pharmaceutical Relevance

  • Prodrug Potential: The methoxycarbonyl group in the target compound can serve as a prodrug moiety, releasing active carboxylic acid in vivo (e.g., ) .
  • Metabolic Stability : Difluoromethoxy groups resist cytochrome P450-mediated degradation, extending half-life in biological systems () .

Biological Activity

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that have been investigated for various therapeutic applications, including anti-inflammatory and anti-cancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10F2O5
  • Molecular Weight : 250.18 g/mol

The presence of difluoromethoxy and methoxycarbonyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research has indicated that benzoic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of benzoic acid derivatives, which can inhibit the growth of bacteria and fungi.
  • Antioxidant Activity : These compounds often demonstrate the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, making them candidates for treating inflammatory conditions.

1. Antimicrobial and Antioxidant Activities

A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL .

2. Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's mechanism appears to involve the suppression of NF-κB signaling pathways, leading to decreased inflammation markers .

3. Cytotoxicity in Cancer Cells

The cytotoxic effects were tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. Notably, the compound induced apoptosis in these cells as evidenced by increased Annexin V staining .

Data Tables

Activity Tested Concentration Result
Antimicrobial50 - 200 µg/mLSignificant inhibition
Antioxidant100 µg/mL70% DPPH scavenging activity
Cytotoxicity (MCF-7)15 µMInduced apoptosis
Cytotoxicity (A549)20 µMInduced apoptosis

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